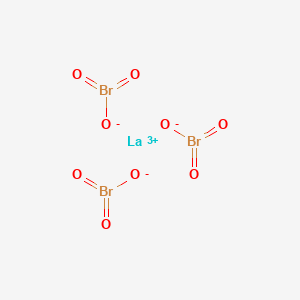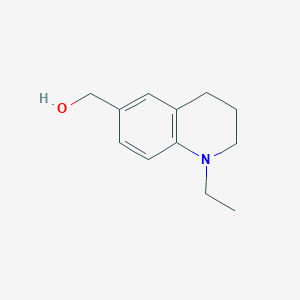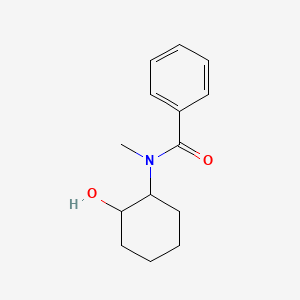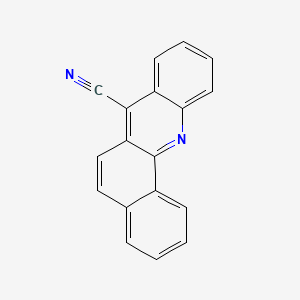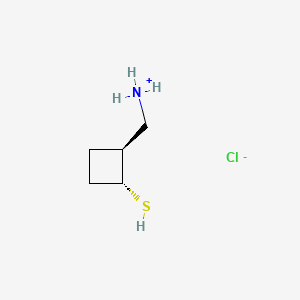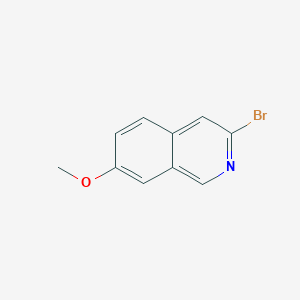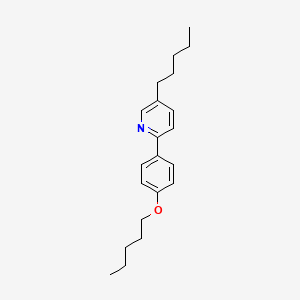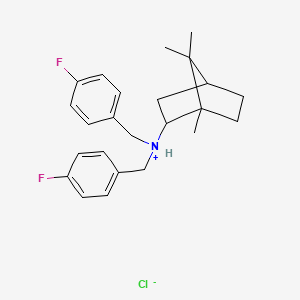
(+-)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bornane backbone with two p-fluorobenzyl groups attached to the nitrogen atom, making it a significant molecule in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide typically involves the reaction of bornane derivatives with p-fluorobenzyl halides under specific conditions. The process often includes:
Starting Materials: Bornane derivatives and p-fluorobenzyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvents: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bis(p-fluorobenzyl)trisulfide: Known for its antitumor activity.
4-Fluorobenzyl chloride: Used as a precursor in organic synthesis.
N(1)-p-fluorobenzyl-cymserine: Investigated as an inhibitor of specific enzymes.
Uniqueness
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
24629-74-1 |
|---|---|
Fórmula molecular |
C24H30ClF2N |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
bis[(4-fluorophenyl)methyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C24H29F2N.ClH/c1-23(2)19-12-13-24(23,3)22(14-19)27(15-17-4-8-20(25)9-5-17)16-18-6-10-21(26)11-7-18;/h4-11,19,22H,12-16H2,1-3H3;1H |
Clave InChI |
WMORTIKYLKQLKC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)[NH+](CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


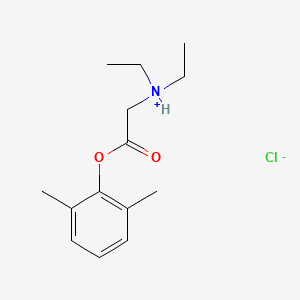
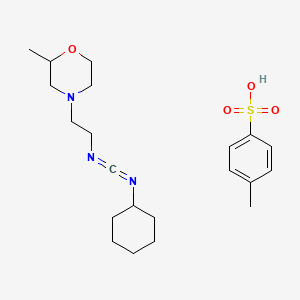
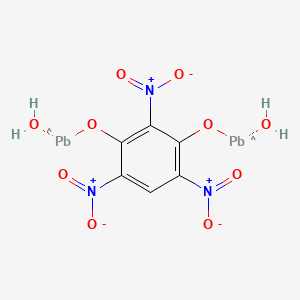
![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
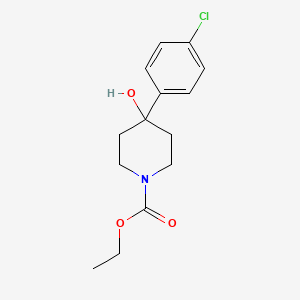
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
